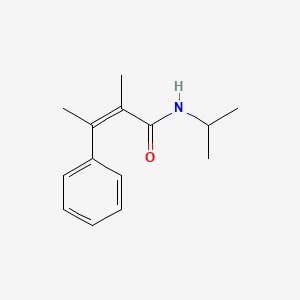![molecular formula C24H26N2O3 B14636860 N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide CAS No. 56827-31-7](/img/structure/B14636860.png)
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide is a complex organic compound with the molecular formula C24H26N2O3. This compound is part of the phenoxy acetamide family, which is known for its diverse applications in medicinal chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide typically involves the reaction of 3-aminophenylacetamide with bis(2-phenoxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetamide: A simpler analog with similar chemical properties.
Bis(2-phenoxyethyl)amine: A precursor used in the synthesis of N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide.
3-Aminophenylacetamide: Another precursor used in the synthesis.
Uniqueness
This compound stands out due to its unique combination of phenoxyethyl and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
56827-31-7 |
|---|---|
Formule moléculaire |
C24H26N2O3 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-[3-[bis(2-phenoxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C24H26N2O3/c1-20(27)25-21-9-8-10-22(19-21)26(15-17-28-23-11-4-2-5-12-23)16-18-29-24-13-6-3-7-14-24/h2-14,19H,15-18H2,1H3,(H,25,27) |
Clé InChI |
WDCMBAZLJDYIQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)N(CCOC2=CC=CC=C2)CCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


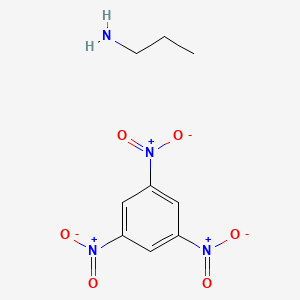
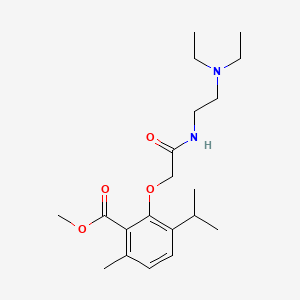
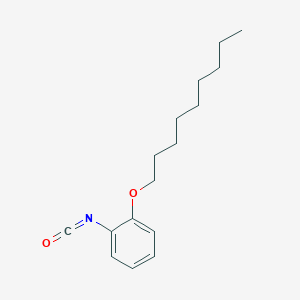
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)
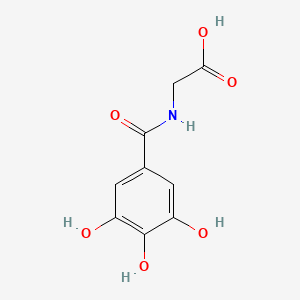
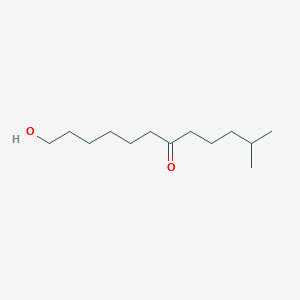
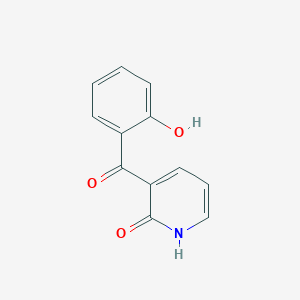
![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)
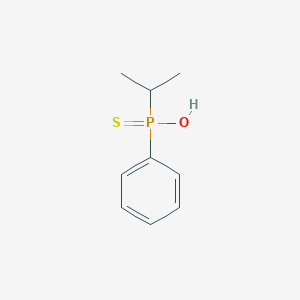
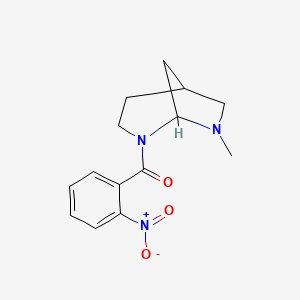
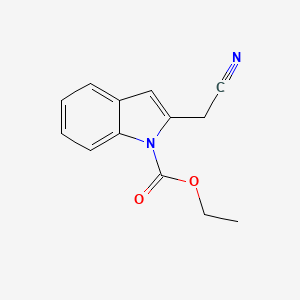

![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
